Cas no 34619-20-0 (1,4-Dibromo-2,3-dimethyl-2-butene)

1,4-Dibromo-2,3-dimethyl-2-butene Chemical and Physical Properties
Names and Identifiers
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- 1,4-dibromo-2,3-dimethylbut-2-ene
- 2-Butene, 1,4-dibromo-2,3-dimethyl-
- 2-Butene, 1,4-dibromo-2,3-dimethyl-, (E)-
- 1,4-Dibromo-2,3-dimethyl-2-butene
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- Inchi: 1S/C6H10Br2/c1-5(3-7)6(2)4-8/h3-4H2,1-2H3
- InChI Key: BBYFHJBRRDWKCV-UHFFFAOYSA-N
- SMILES: BrCC(C)=C(C)CBr
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 2
- Complexity: 82.7
- Topological Polar Surface Area: 0
1,4-Dibromo-2,3-dimethyl-2-butene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D367890-250mg |
1,4-Dibromo-2,3-dimethyl-2-butene |
34619-20-0 | 250mg |
$ 1800.00 | 2023-09-07 | ||
TRC | D367890-25mg |
1,4-Dibromo-2,3-dimethyl-2-butene |
34619-20-0 | 25mg |
$ 190.00 | 2023-04-17 | ||
TRC | D367890-100mg |
1,4-Dibromo-2,3-dimethyl-2-butene |
34619-20-0 | 100mg |
$ 747.00 | 2023-04-17 |
1,4-Dibromo-2,3-dimethyl-2-butene Related Literature
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Chan Hyung Park,SungKwon Jeon,Sang-Hee Park,Min Gyu Shin,Min Sang Park,Sun-Young Lee,Jung-Hyun Lee J. Mater. Chem. A, 2019,7, 3992-4001
Additional information on 1,4-Dibromo-2,3-dimethyl-2-butene
Comprehensive Overview of 1,4-Dibromo-2,3-dimethyl-2-butene (CAS No. 34619-20-0)
1,4-Dibromo-2,3-dimethyl-2-butene, with the CAS number 34619-20-0, is a brominated hydrocarbon that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields. This compound is characterized by its molecular formula C6H10Br2, which consists of a butene backbone with two bromine atoms and two methyl groups. The structural arrangement of these functional groups imparts distinct reactivity and stability to the molecule, making it a valuable intermediate in organic synthesis and a subject of ongoing research.
The synthesis of 1,4-Dibromo-2,3-dimethyl-2-butene typically involves the bromination of 2,3-dimethyl-2-butene. This process can be achieved through various methods, including the use of bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. The reaction conditions, such as temperature and concentration, play a crucial role in determining the yield and purity of the final product. Recent advancements in green chemistry have led to the development of more environmentally friendly and efficient synthetic routes, which are essential for large-scale production and industrial applications.
In terms of its physical properties, 1,4-Dibromo-2,3-dimethyl-2-butene is a colorless liquid at room temperature with a characteristic odor. It has a boiling point of approximately 155°C and is insoluble in water but highly soluble in organic solvents such as ethanol and acetone. These properties make it suitable for use in various chemical reactions and processes where solubility and volatility are important considerations.
The chemical reactivity of 1,4-Dibromo-2,3-dimethyl-2-butene is primarily driven by the presence of the bromine atoms. These halogens can undergo substitution reactions with nucleophiles such as hydroxide ions or thiols, leading to the formation of alcohols or thiols. Additionally, the bromine atoms can be replaced by other functional groups through cross-coupling reactions, such as Suzuki-Miyaura coupling or Negishi coupling. These reactions are widely used in the synthesis of complex organic molecules and pharmaceuticals.
In the field of pharmaceutical research, 1,4-Dibromo-2,3-dimethyl-2-butene has shown promise as an intermediate in the synthesis of bioactive compounds. For example, recent studies have demonstrated its utility in the preparation of anti-inflammatory agents and antiviral drugs. The ability to introduce specific functional groups through selective bromination and subsequent transformations makes it a versatile building block for drug discovery and development.
Beyond its applications in pharmaceuticals, 1,4-Dibromo-2,3-dimethyl-2-butene has also found use in materials science. Its unique chemical structure allows it to be incorporated into polymers and resins, enhancing their mechanical properties and thermal stability. Research in this area has focused on developing new materials with improved performance for use in industries such as automotive, aerospace, and electronics.
The environmental impact of chemicals like 1,4-Dibromo-2,3-dimethyl-2-butene is an important consideration in their use and disposal. Studies have shown that while this compound is not classified as hazardous under current regulations, it is essential to handle it with care to prevent environmental contamination. Proper waste management practices and adherence to safety guidelines are crucial for ensuring its safe use in industrial settings.
In conclusion, 1,4-Dibromo-2,3-dimethyl-2-butene (CAS No. 34619-20-0) is a multifaceted compound with a wide range of applications in organic synthesis, pharmaceuticals, and materials science. Its unique chemical properties make it an invaluable intermediate in various research and industrial processes. Ongoing research continues to uncover new possibilities for its use, further solidifying its importance in the scientific community.
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